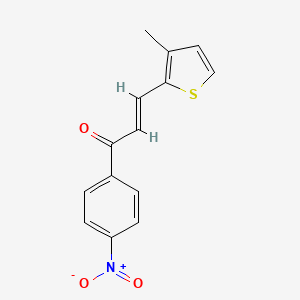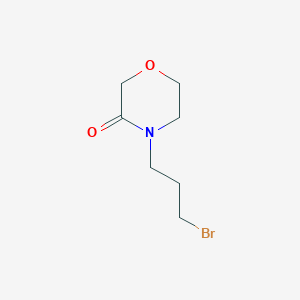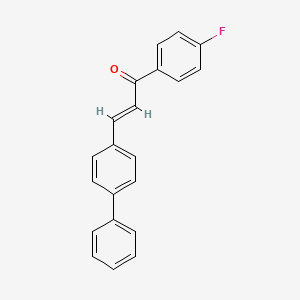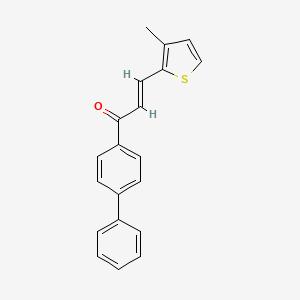
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as MTPPE, is a novel compound derived from the condensation of 3-methylthiophene-2-carboxaldehyde and 4-phenylphenylprop-2-en-1-one. This compound is of interest due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. MTPPE is a valuable building block for the synthesis of various molecules and can be used to prepare a variety of derivatives, including those with potentially therapeutic properties.
Applications De Recherche Scientifique
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied extensively for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It has been used as a building block for the synthesis of various compounds and has also been investigated for its potential therapeutic properties. (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess antioxidant and anti-inflammatory activity, and it has been used in the synthesis of compounds with potential anti-cancer activity. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been used in the synthesis of compounds with potential anti-bacterial activity.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one exerts its effects by binding to DNA and interfering with the transcription of genes. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, suggesting that it may have a role in drug metabolism.
Biochemical and Physiological Effects
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess antioxidant and anti-inflammatory activity. It has been shown to inhibit the production of reactive oxygen species and to reduce inflammation. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess anti-cancer activity, as it has been found to inhibit the growth of certain cancer cell lines. (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has also been found to possess anti-bacterial activity, as it has been shown to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a stable compound, which makes it well-suited for use in long-term experiments. Finally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory.
The main limitation of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is that it is not yet fully understood. As such, it is difficult to predict the effects of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one on biological systems. Additionally, there are limited data available on the safety and toxicity of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, which makes it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one research. Firstly, further research is needed to elucidate the exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one. Additionally, further research is needed to investigate the safety and toxicity of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one. Finally, further research is needed to investigate the potential therapeutic properties of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one and its derivatives.
Méthodes De Synthèse
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can be synthesized via a condensation reaction between 3-methylthiophene-2-carboxaldehyde and 4-phenylphenylprop-2-en-1-one. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 110-125°C. The reaction is typically complete within 30 minutes. The product is then isolated and purified by column chromatography.
Propriétés
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-13-14-22-20(15)12-11-19(21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVBKISBGGESP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methylthiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)
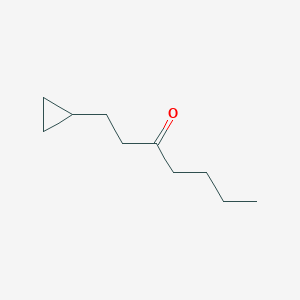
![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
